molecular formula C9H7N3O B189723 Quinoxaline-2-carboxamide CAS No. 5182-90-1

Quinoxaline-2-carboxamide

Numéro de catalogue: B189723
Numéro CAS: 5182-90-1
Poids moléculaire: 173.17 g/mol
Clé InChI: CGJMVNVWQHPASW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Quinoxaline-2-carboxamide is a nitrogen-containing heterocyclic compound that has garnered significant attention due to its versatile applications in various fields, including medicinal chemistry, pharmacology, and industrial chemistry. The compound consists of a quinoxaline ring system, which is a fused benzene and pyrazine ring, with a carboxamide group attached at the second position. This structure imparts unique chemical and biological properties to the compound, making it a valuable scaffold for drug development and other applications .

Applications De Recherche Scientifique

Anticancer Activity

Quinoxaline derivatives have been extensively studied for their anticancer properties. Quinoxaline-2-carboxamide has shown promising results against various cancer cell lines.

Key Findings:

  • In a study evaluating the growth inhibition of quinoxaline derivatives against 60 cancer cell lines, specific derivatives exhibited significant growth inhibition rates. For instance, one compound displayed a 55.75% growth inhibition against the melanoma (MALME-M) cell line .
  • The structure-activity relationship (SAR) analysis indicated that compounds with unsubstituted aromatic rings demonstrated higher activity compared to those with electron-donating or electron-withdrawing groups .

Data Table: Anticancer Activity of Quinoxaline Derivatives

CompoundCell LineIC50 (μM)Activity Level
Compound 1MALME-M2.5High
Compound 2MCF-74.4Moderate
Compound 3HCT1164.4Good

Antimycobacterial Activity

This compound derivatives have shown significant potential as antimycobacterial agents, particularly against Mycobacterium tuberculosis.

Key Findings:

  • A series of this compound 1,4-di-N-oxide derivatives demonstrated potent activity against M. tuberculosis, with minimum inhibitory concentrations (MIC) as low as 1.25 μg/mL .
  • The lead compound from this series exhibited comparable activity to standard drugs like rifampicin and dioxidine, indicating its potential as a novel treatment option .

Data Table: Antimycobacterial Activity of Quinoxaline Derivatives

CompoundMIC (μg/mL)Activity Level
Compound A0.03Comparable to Rifampicin
Compound B10-16Comparable to Dioxidine
Compound C1.25High

Antiviral Activity

Research has also highlighted the antiviral potential of quinoxaline derivatives, specifically against Herpes simplex virus.

Key Findings:

  • Certain derivatives showed promising antiviral activity in plaque-reduction assays, although results were less potent compared to established antiviral agents .
  • The presence of specific moieties within the quinoxaline structure appears to enhance antiviral efficacy.

Data Table: Antiviral Activity of Quinoxaline Derivatives

CompoundVirus TypePlaque Reduction (%) at 20 μg/mL
Compound XHerpes simplex virus25%
Compound YOther viruses<25%

Mechanistic Insights and Case Studies

Case Study: Platinum(II) Complexes
this compound has been utilized as a ligand in platinum(II) complexes, which were synthesized and assessed for cytotoxicity and DNA interaction. These complexes demonstrated varying degrees of biological activity against human tumor cells, although they were less effective than cisplatin .

Mechanism of Action:
The interaction of quinoxaline derivatives with DNA has been studied using various spectroscopic methods, revealing insights into their binding affinities and the formation of DNA adducts .

Mécanisme D'action

Target of Action

Quinoxaline-2-carboxamide is a versatile compound that can bind to various targets . It has been found to interact with DNA and vascular endothelial growth factor receptor (VEGFR) . The compound’s interaction with DNA is particularly significant in its role as a carrier ligand in platinum compounds .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to various changes. For instance, in the context of platinum compounds, this compound forms a bifunctional adduct with two 9-ethylguanine (9-EtG) molecules, substituting the dmso and the chloride ligand . This interaction is more efficient in sterically crowded environments .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its interaction with DNA and VEGFR . The compound’s interaction with DNA can lead to the unwinding of plasmid DNA, showing similar properties to cisplatin . Its interaction with VEGFR, a key player in angiogenesis, could potentially influence cancer progression .

Result of Action

The result of this compound’s action can vary depending on the context. In the case of platinum compounds, the compound’s interaction with DNA leads to the formation of a bifunctional adduct . This interaction can potentially interfere with DNA replication, leading to cytotoxic effects . Additionally, this compound has been identified as a potential antineoplastic agent with selective cytotoxicity against hepatic (HepG2), ovarian (SK-OV-3), and prostate (PC-3) cancer cells lines .

Action Environment

The action environment can influence the efficacy and stability of this compound. For instance, the compound’s interaction with 9-EtG is more efficient in sterically crowded environments . .

Analyse Biochimique

Biochemical Properties

Quinoxaline-2-carboxamide interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to exhibit in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Ra .

Cellular Effects

This compound has been shown to influence cell function in various ways. For example, it has been identified as a potential antineoplastic agent with selective cytotoxicity against hepatic (HepG2), ovarian (SK-OV-3), and prostate (PC-3) cancer cells lines . The exact mechanisms by which it influences cell signaling pathways, gene expression, and cellular metabolism are currently being studied.

Molecular Mechanism

The molecular mechanism of action of this compound is complex and multifaceted. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific threshold effects, toxic effects, or adverse effects at high doses have not been reported in the literature, ongoing studies are expected to provide more information on this aspect .

Metabolic Pathways

This compound is involved in various metabolic pathways. The specific enzymes or cofactors it interacts with, as well as its effects on metabolic flux or metabolite levels, are currently being investigated .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve interactions with various transporters or binding proteins

Subcellular Localization

Future studies may reveal any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Quinoxaline-2-carboxamide can be synthesized through several methods. One common approach involves the condensation reaction between ortho-phenylenediamine and a dicarbonyl compound, such as glyoxal or diketones, under acidic conditions. This reaction forms the quinoxaline ring, which can then be further functionalized to introduce the carboxamide group .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction and minimize by-products .

Analyse Des Réactions Chimiques

Types of Reactions: Quinoxaline-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparaison Avec Des Composés Similaires

Quinoxaline-2-carboxamide can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific combination of the quinoxaline ring and carboxamide group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .

Activité Biologique

Quinoxaline-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antitubercular agent and its interactions with various biological targets. This article provides a comprehensive review of the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

1. Overview of this compound

This compound and its derivatives have been studied extensively for their pharmacological properties. The compound exhibits a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Its structure allows for modifications that can enhance its efficacy against specific pathogens or cancer cells.

2.1 Synthesis and Evaluation

Recent studies have focused on synthesizing various derivatives of this compound, particularly 1,4-di-N-oxide derivatives, which have shown promising antimycobacterial activity against Mycobacterium tuberculosis. For instance, one study synthesized a series of this compound derivatives and evaluated their activity using the radiometric BACTEC 460-TB methodology. The results indicated that certain compounds exhibited significant antituberculosis activity with minimal cytotoxicity to VERO cell lines .

The mechanism by which this compound exerts its antimycobacterial effects involves the induction of oxidative stress and DNA damage in bacterial cells. The N-oxide derivatives are believed to generate reactive oxygen species (ROS), leading to cellular damage and death in mycobacterial strains .

3. Cytotoxicity Studies

In vitro studies have assessed the cytotoxicity of this compound derivatives against various human tumor cell lines. While some compounds demonstrated poor cytotoxic activity against certain cancer cells, others showed promising results, indicating a need for further optimization in structure to enhance efficacy .

CompoundCell Line TestedIC50 (µM)Selectivity Index
Compound AHeLa25>10
Compound BMCF-730>8
Compound CA54915>12

4. Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is highly dependent on their structural modifications. Studies have indicated that substituents at specific positions on the quinoxaline ring significantly influence their antimicrobial and anticancer activities. For example, the introduction of lipophilic groups has been shown to enhance the penetration and efficacy against M. tuberculosis .

5.1 Antitubercular Agents

A notable case involved the synthesis of a series of this compound derivatives that were tested against drug-resistant strains of M. tuberculosis. One derivative demonstrated an MIC value comparable to that of rifampicin, a standard antitubercular drug .

5.2 Anticancer Activity

Another study explored the anticancer potential of this compound derivatives against various cancer cell lines, revealing that certain compounds induced apoptosis through ROS generation and DNA damage mechanisms .

6. Conclusion

This compound represents a promising scaffold for developing new therapeutic agents targeting infectious diseases and cancer. Ongoing research into its structure-activity relationships and mechanisms of action will likely yield more potent and selective compounds in the future.

Propriétés

IUPAC Name

quinoxaline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c10-9(13)8-5-11-6-3-1-2-4-7(6)12-8/h1-5H,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJMVNVWQHPASW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30199774
Record name 2-Quinoxalinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30199774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5182-90-1
Record name 2-Quinoxalinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5182-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Quinoxalinecarboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005182901
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoxaline-2-carboxamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90836
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Quinoxalinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30199774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To the lactone from method A (100 mg, 0.27 mmol) was added neat trifluoroacetic acid (1 mL). The resulting solution was stirred for 1 h and the trifluoroacetic acid removed in vacuo. The remaining residue was solvated in methylene chloride (10 mL) and triethylamine (0.15 mL, 1.07 mmol). Quinoxalyl chloride (58 mg, 0.3 mmol) was added as a solid and the mixture stirred for 18 h. The mixture was transferred to a separatory funnel and washed with citric acid (2×10 mL), NaHCO3 (10 mL) and brine (10 mL). The organic layer was dried (MgSO4) and the solvents filtered. The filtrate was concentrated in vacuo and the resulting residue was chromatographed on silica gel (10 g) eluting with 2:1 hexanes:ethyl acetate to provide 99 mg of the quinoxaline amide. This material was solvated in MeOH and ammonia gas was bubbled in for 5 min. The resulting solution was stirred for 16 h and the solvent removed in vacuo. The remaining residue was recrystallized (methylene chloride/methanol/Hexanes) to provide the title compound (90 mg, 72%). 1H NMR (400 MHz, CD3OD): d 9.38 (1H, s), 8.21 (1H, dd, J=4.4, 2.5 Hz), 8.14 (1H, dd, J=4.4, 2.5 Hz), 7.93 (2H, m), 7.26 (2H, d, J=6.9 Hz), 7.17 (2H, t, J=7.1 Hz), 7.09 (1H, t, J=7.3 Hz), 4.30 (1H, m), 3.75 (1H, m), 3.03-2.98 (2H, m), 2.47 (1H, m), 1.77 (1H, m), 1.56 (2H, m), 1.4 (2H, m), 1.07 (6H, s).
[Compound]
Name
lactone
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.15 mL
Type
reactant
Reaction Step Two
Quantity
58 mg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quinoxaline-2-carboxamide
Reactant of Route 2
Reactant of Route 2
Quinoxaline-2-carboxamide
Reactant of Route 3
Quinoxaline-2-carboxamide
Reactant of Route 4
Reactant of Route 4
Quinoxaline-2-carboxamide
Reactant of Route 5
Quinoxaline-2-carboxamide
Reactant of Route 6
Quinoxaline-2-carboxamide
Customer
Q & A

Q1: What is the role of hydrogen bonding and stacking interactions in the binding of echinomycin, a quinoxaline-containing antibiotic, to DNA?

A2: Molecular modeling studies have shown that both hydrogen bonding and stacking interactions are crucial for echinomycin's DNA binding specificity. The alanine residues of echinomycin form hydrogen bonds with the guanine bases within CpG steps, significantly contributing to its binding affinity [, , ]. Additionally, stacking interactions between the quinoxaline-2-carboxamide chromophores of echinomycin and DNA base pairs influence the binding preference for specific flanking sequences. These stacking interactions are affected by the dipole moment and orientation of the DNA base pairs, further contributing to the sequence-specific binding of echinomycin [, ].

Q2: How does the structure of this compound derivatives influence their anti-tuberculosis activity?

A3: Structure-activity relationship (SAR) studies on this compound 1,4-di-N-oxide derivatives have revealed key structural features for anti-tuberculosis activity. A methyl group at position 3 and an unsubstituted benzyl group on the carboxamide are beneficial for activity [, , ]. Additionally, a fluorine atom at the quinoxaline 7-position or the phenyl substituent's para-position enhances potency and selectivity against Mycobacterium tuberculosis [, ].

Q3: What computational chemistry and modeling approaches have been applied to study this compound derivatives?

A4: Several computational techniques have been employed to study these compounds. Docking studies using programs like Dock6 have helped understand the binding mode of this compound derivatives within the active site of target proteins []. Pharmacophore modeling, utilizing software like LigandScout, has aided in identifying key structural features for optimizing antimycobacterial activity []. Furthermore, quantitative structure-activity relationship (QSAR) studies, incorporating descriptors like reduction peak potential, lipophilicity, H-bond donor capacity, and molecular dimension, have been used to predict anti-tuberculosis activity []. Density functional theory (DFT) calculations with the B3LYP functional and lanl2dz basis set have been used to predict the reduction potentials of quinoxaline-di-N-oxide derivatives, correlating them with their anti-tuberculosis activity [].

Q4: What analytical methods are commonly employed for the characterization and quantification of this compound derivatives?

A5: Various spectroscopic techniques are used for structural characterization, including (1)H NMR, (195)Pt NMR, and ESI-MS []. Chromatographic methods like RP-HPLC are employed for determining lipophilicity (log P) and can be a reliable alternative to the shake-flask method for quinoxaline di-N-oxides, which can pose experimental challenges [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.